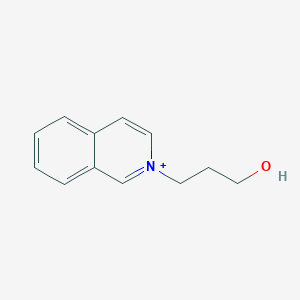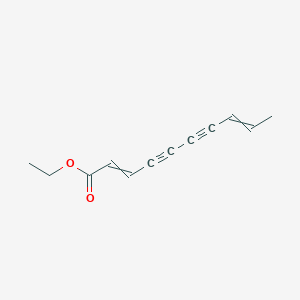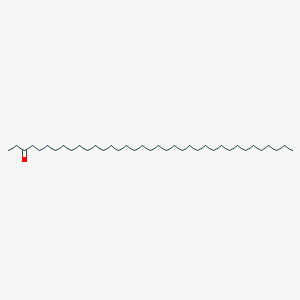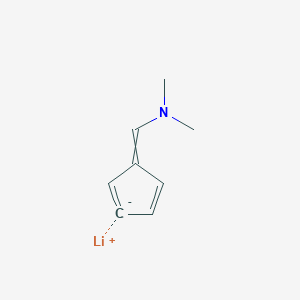
lithium;1-cyclopenta-2,4-dien-1-ylidene-N,N-dimethylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;1-cyclopenta-2,4-dien-1-ylidene-N,N-dimethylmethanamine is a chemical compound that features a lithium atom bonded to a cyclopentadienylidene ring and a dimethylmethanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-cyclopenta-2,4-dien-1-ylidene-N,N-dimethylmethanamine typically involves the reaction of cyclopentadiene with N,N-dimethylmethanamine in the presence of a lithium reagent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent unwanted side reactions. The product is usually purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Lithium;1-cyclopenta-2,4-dien-1-ylidene-N,N-dimethylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions often require anhydrous conditions and low temperatures.
Substitution: Substitution reactions may involve halogens, alkylating agents, or nucleophiles. Conditions vary depending on the specific reaction but often include solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienone derivatives, while reduction could produce cyclopentadiene derivatives. Substitution reactions can result in a wide range of products, including halogenated or alkylated compounds.
科学的研究の応用
Lithium;1-cyclopenta-2,4-dien-1-ylidene-N,N-dimethylmethanamine has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry and as a precursor in the synthesis of organometallic complexes.
Biology: It may be explored for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it valuable in materials science, particularly in the development of novel polymers and catalysts.
作用機序
The mechanism of action of lithium;1-cyclopenta-2,4-dien-1-ylidene-N,N-dimethylmethanamine involves its interaction with molecular targets such as enzymes, receptors, or metal ions. The cyclopentadienylidene ring can participate in π-π interactions, while the dimethylmethanamine group may engage in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects.
類似化合物との比較
Similar Compounds
Cyclopentadienyllithium: A related compound with a similar cyclopentadienyl ring but without the dimethylmethanamine group.
Cyclopentadienone derivatives: Compounds with a cyclopentadienone ring structure, often used in similar applications.
N,N-Dimethylmethanamine derivatives: Compounds featuring the dimethylmethanamine group, which may exhibit similar reactivity.
Uniqueness
Lithium;1-cyclopenta-2,4-dien-1-ylidene-N,N-dimethylmethanamine is unique due to the combination of the cyclopentadienylidene ring and the dimethylmethanamine group This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components
特性
CAS番号 |
113611-82-8 |
|---|---|
分子式 |
C8H10LiN |
分子量 |
127.1 g/mol |
IUPAC名 |
lithium;1-cyclopenta-2,4-dien-1-ylidene-N,N-dimethylmethanamine |
InChI |
InChI=1S/C8H10N.Li/c1-9(2)7-8-5-3-4-6-8;/h3,5-7H,1-2H3;/q-1;+1 |
InChIキー |
PXJZZOZLSSBXNE-UHFFFAOYSA-N |
正規SMILES |
[Li+].CN(C)C=C1C=C[C-]=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


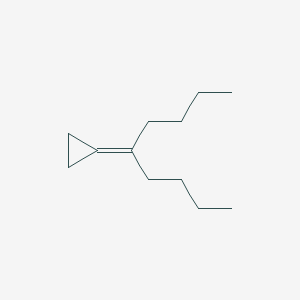
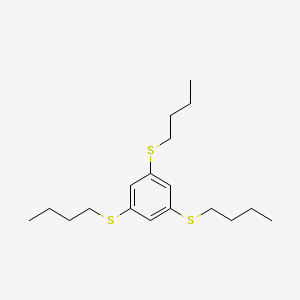
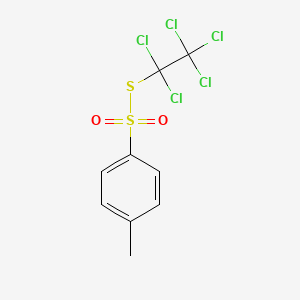

![N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate](/img/structure/B14312213.png)

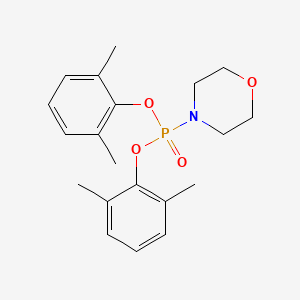
![Benzene, [(1-phenylbutoxy)methyl]-](/img/structure/B14312227.png)

![1-[(4-Tert-butyl-2,6-dimethylphenyl)methyl]piperazine](/img/structure/B14312229.png)
